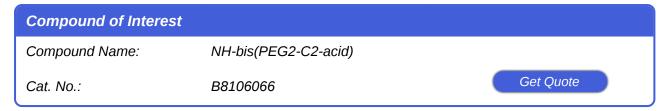


In-Depth Technical Guide: NH-bis(PEG2-C2-acid)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of **NH-bis(PEG2-C2-acid)**, a bifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

NH-bis(PEG2-C2-acid), systematically named 4,7,13,16-tetraoxa-10-azanonadecanedioic acid, is a hydrophilic, polyethylene glycol (PEG)-based linker. Its structure features a central secondary amine with two identical polyethylene glycol chains, each terminated by a carboxylic acid. This symmetrical design allows for the conjugation of two different molecules, making it an essential tool in bioconjugation and drug development.[1][2]

The key physicochemical properties of **NH-bis(PEG2-C2-acid)** are summarized in the table below.



Property	Value	Source(s)
Systematic Name	4,7,13,16-tetraoxa-10- azanonadecanedioic acid	[2][3][4]
Synonyms	NH-bis(PEG-2-C2-acid), NHbis(PEG2C2acid)	
CAS Number	1919044-99-7	_
Molecular Formula	C14H27NO8	_
Molecular Weight	337.37 g/mol	_
Appearance	Solid powder	_
Purity	≥95-98%	_
Solubility	Soluble in DMSO. PEG diacids are generally soluble in water and other organic solvents like DMF.	
pKa	Estimated to be in the range of 4-5 for the carboxylic acid groups, typical for such functionalities.	
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	

Role in PROTAC Drug Development

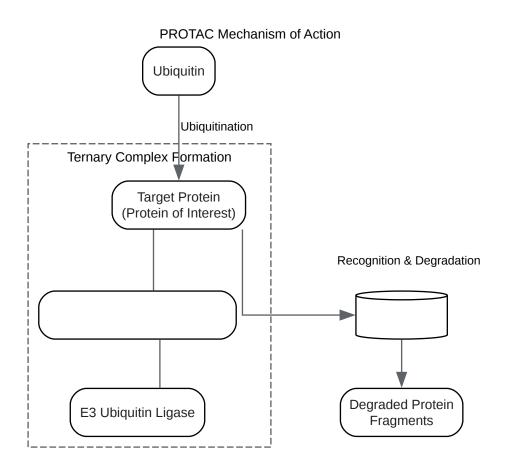
The primary application of **NH-bis(PEG2-C2-acid)** is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker's role is critical to the efficacy of the PROTAC. The chemical properties of the PEG linker, such as its length, flexibility, and hydrophilicity, influence the formation and stability of the



ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation. The hydrophilic nature of the PEG chain in **NH-bis(PEG2-C2-acid)** can enhance the solubility and cell permeability of the resulting PROTAC molecule.

Below is a diagram illustrating the general mechanism of action for a PROTAC.



Click to download full resolution via product page

PROTAC Mechanism of Action

Experimental Protocols

While a specific, detailed synthesis protocol for **NH-bis(PEG2-C2-acid)** is not readily available in the public domain, a general experimental protocol for the conjugation of amine-containing molecules using a PEG-diacid linker is provided below. This protocol is based on standard bioconjugation techniques.

General Protocol for Amide Bond Formation using NH-bis(PEG2-C2-acid)

Foundational & Exploratory





This protocol describes the steps to conjugate an amine-containing molecule (Molecule-NH2) to both ends of the **NH-bis(PEG2-C2-acid)** linker.

Materials:

- NH-bis(PEG2-C2-acid)
- Molecule-NH2 (e.g., a ligand for a target protein or E3 ligase with a primary amine)
- N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling reagent
- N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) as an activator
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a solvent
- Reaction vessel
- Stirring apparatus
- Purification system (e.g., HPLC)

Procedure:

- Activation of Carboxylic Acid Groups: a. Dissolve NH-bis(PEG2-C2-acid) in anhydrous DMF or DMSO. b. Add 2.2 equivalents of NHS (or HOBt) and 2.2 equivalents of DCC (or HATU) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid groups, forming an NHS ester intermediate.
- Conjugation Reaction: a. In a separate vessel, dissolve Molecule-NH2 in anhydrous DMF or DMSO. b. Add the solution of Molecule-NH2 to the activated NH-bis(PEG2-C2-acid) solution. A slight excess (e.g., 2.5 equivalents) of Molecule-NH2 may be used to ensure complete conjugation. c. Stir the reaction mixture at room temperature for 12-24 hours.
- Purification: a. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). b. Once the reaction is complete, purify the resulting conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.



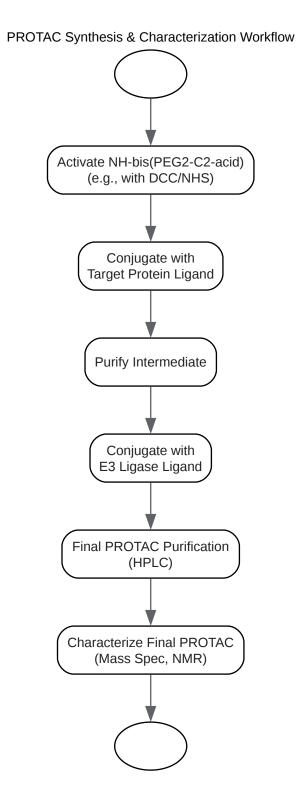




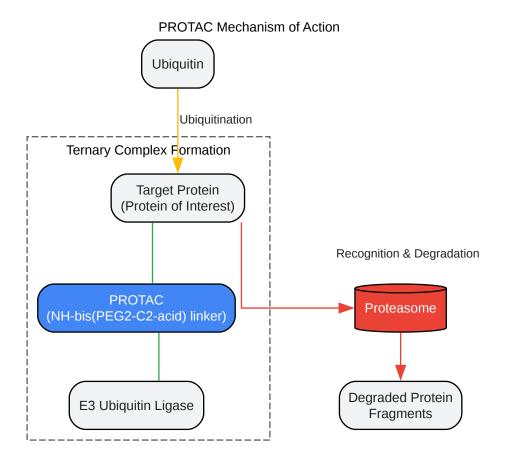
• Characterization: a. Confirm the identity and purity of the final conjugate using techniques such as Mass Spectrometry and NMR spectroscopy.

The following diagram outlines a general workflow for the synthesis and characterization of a PROTAC using a PEG-diacid linker like **NH-bis(PEG2-C2-acid)**.

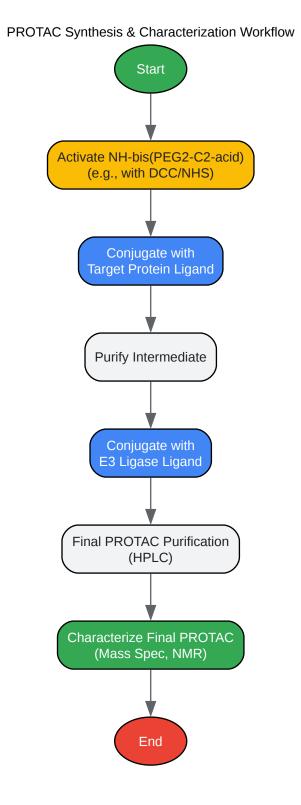












Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. NH-bis(PEG2-C2-acid) | CymitQuimica [cymitquimica.com]
- 2. xcessbio.com [xcessbio.com]
- 3. chembk.com [chembk.com]
- 4. 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid 95% | CAS: 1919044-99-7 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: NH-bis(PEG2-C2-acid)].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106066#nh-bis-peg2-c2-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com